3-(Pyrrolidin-1-yl)propanoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-(pyrrolidin-1-yl)propanoic acid derivatives typically involves diastereoselective routes that utilize asymmetric catalysis or specific reagent interactions. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition, demonstrating the chemical versatility of pyrrolidinyl-based compounds (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex interactions and bond formations. For example, the synthesis and crystal structure analysis of 3-(pyrrole-2′-carboxamido)propanoic acid highlighted its monoclinic space group and detailed hydrogen bonding, indicating the importance of structural analysis in understanding compound stability and reactivity (Zeng Xiang, 2005).
Chemical Reactions and Properties
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and its derivatives undergo various chemical reactions, including oxidative coupling and cycloadditions, showcasing their reactivity. For instance, an oxidative coupling reaction with alkanones resulted in Pd-complexes that incorporate masked dehydro-4-oxo-norvaline, demonstrating the compound's potential in complex synthesis processes (El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties of 3-(pyrrolidin-1-yl)propanoic acid hydrochloride derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, one derivative exhibited very high solubility in saline at pH 7, indicating its potential for pharmaceutical formulations (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for understanding the compound's utility. The synthesis and reactivity studies of related pyrrolidine and piperidine-alkanoic acid hydrochlorides through hydrogenation and hydrochloric acid reactions provide insights into the compound's chemical behavior and potential applications (Tsui & Wood, 1979).
Scientific Research Applications
In Medicinal Chemistry :
- A derivative was developed as a nonpeptidic αvβ6 integrin inhibitor for inhaled treatment of idiopathic pulmonary fibrosis. It showed high affinity, solubility, and suitable pharmacokinetic properties for nebulization (Procopiou et al., 2018).
In Organic Synthesis :
- A method for synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was developed, showing the compound's utility in creating complex organic structures (Zhang Dan-shen, 2009).
- Asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters was achieved with high enantioselectivities, indicating potential in stereoselective synthesis (Tayama et al., 2012).
In Biochemical Research :
- The chiral β-hydroxy-α-amino acid, a key intermediate in synthesizing a developmental drug, was produced using recombinant d-threonine aldolase enzymes, demonstrating the compound's role in complex biochemical pathways (Goldberg et al., 2015).
- Novel hybrid molecules derived from pyrrolidin-1-yl)propanoic acids showed promising anticonvulsant and antinociceptive activity, suggesting therapeutic applications (Kamiński et al., 2016).
In Pharmacology :
- Hydrazone compounds with a pyrrolidine moiety exhibited significant cytotoxicities towards cancer cell lines, suggesting potential in cancer therapy (Kucukoglu et al., 2018).
In Corrosion Inhibition :
- Pyrrolidine derivatives were evaluated as corrosion inhibitors for steel in sulphuric acid, indicating industrial applications (Bouklah et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYVCFSDZYRPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997575 | |
Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76234-38-3, 14788-14-8 | |
Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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